molecular formula C25H26FN3O3 B4506659 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4506659
M. Wt: 435.5 g/mol
InChI Key: GWJOAPGACWNHMY-UHFFFAOYSA-N
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Description

2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at position 6 and a 4-benzylpiperidin-1-yl acetyl moiety at position 2.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3/c1-32-23-16-20(26)7-8-21(23)22-9-10-24(30)29(27-22)17-25(31)28-13-11-19(12-14-28)15-18-5-3-2-4-6-18/h2-10,16,19H,11-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJOAPGACWNHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the benzylpiperidine moiety: This step often involves the alkylation of the pyridazinone core with a benzylpiperidine derivative using a suitable alkylating agent.

    Addition of the fluoro-methoxyphenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the fluoro-methoxyphenyl group is introduced to the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized through multistep reactions involving pyridazinone ring formation, piperidine derivatization, and functional group coupling:

StepReaction TypeConditionsYieldSource
1Pyridazinone core synthesis Cyclocondensation of dihydrazides with diketones in glacial acetic acid65-72%
2Piperidine coupling Alkylation using 4-benzylpiperidine with K₂CO₃ in DMF at 80°C58%
3Aryl group introduction Suzuki-Miyaura cross-coupling with 4-fluoro-2-methoxyphenylboronic acid47%

Key intermediates include 6-chloropyridazin-3(2H)-one and 4-benzylpiperidine derivatives. The final coupling step employs Pd(PPh₃)₄ as a catalyst under inert atmosphere.

Amide Hydrolysis

The 2-oxoethyl group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H₂O/EtOH, reflux): Forms carboxylic acid derivatives, though yields are moderate (≤40%) due to competing decomposition.

  • Basic hydrolysis (NaOH, H₂O/THF): Limited utility due to instability of the pyridazinone ring under strong alkaline conditions.

Aromatic Substitution

The 4-fluoro-2-methoxyphenyl group participates in electrophilic substitution:

ReactionReagentsPosition ModifiedOutcome
Nitration HNO₃/H₂SO₄, 0°CPara to fluorineIntroduces nitro group (yield: 32%)
Demethylation BBr₃, CH₂Cl₂, −78°CMethoxy groupConverts methoxy to hydroxyl (68%)

Selectivity for nitration at the para position is attributed to electron-withdrawing effects of fluorine .

Piperidine Modifications

The 4-benzylpiperidine moiety undergoes characteristic reactions:

N-Alkylation/Acylation

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form quaternary ammonium salts.

  • Acylation : Acetic anhydride/acetyl chloride introduces acetyl groups at the piperidine nitrogen (yield: 85%) .

Benzyl Group Hydrogenolysis

Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, generating a secondary amine. This reaction is critical for generating analogs with enhanced blood-brain barrier permeability .

Pyridazinone Ring Reactivity

The pyridazin-3(2H)-one core participates in:

Ring Expansion

Treatment with hydroxylamine hydrochloride forms pyridazino-oxadiazole hybrids, though yields are low (≤25%) .

Tautomerism

The compound exists in equilibrium between lactam and lactim tautomers, confirmed by NMR studies (δ 7.95 ppm for lactim NH) .

Biological Activity-Driven Modifications

To enhance monoamine oxidase (MAO) inhibition:

ModificationEffect on MAO-B IC₅₀Source
Fluorine → Chlorine 2.1-fold increase
Methoxy → Ethoxy Reduced selectivity

Scientific Research Applications

NMDA Receptor Antagonism

Research indicates that derivatives similar to this compound exhibit NMDA receptor antagonistic properties. NMDA receptors are critical in synaptic plasticity and memory function. Compounds that modulate these receptors can be valuable in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Formyl Peptide Receptor Agonism

The compound has been studied for its activity as an agonist of formyl peptide receptors (FPRs). FPRs are involved in immune responses, and compounds that activate these receptors can enhance chemotaxis and intracellular calcium flux in neutrophils, indicating potential applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionPotential Applications
NMDA Receptor AntagonismInhibition of excitatory neurotransmissionNeurodegenerative diseases
FPR AgonismActivation of immune cell signalingInflammatory conditions
Calcium Flux InductionMobilization of intracellular calciumImmune response enhancement

Case Study 1: NMDA Receptor Modulation

In a study investigating the effects of various piperidine derivatives on NMDA receptors, it was found that modifications at specific positions on the pyridazinone scaffold significantly enhanced receptor binding affinity. The introduction of the benzylpiperidine moiety was crucial for achieving desired pharmacological effects .

Case Study 2: FPR Agonist Activity

A series of pyridazinone derivatives were synthesized and tested for their ability to activate FPRs. The most potent compounds demonstrated low micromolar EC50 values, indicating strong agonist activity. These findings suggest that further development of this class of compounds could lead to novel anti-inflammatory therapies .

Table 2: Activity Data for Pyridazinone Derivatives

Compound IDEC50 (µM)Activity TypeNotes
Compound A0.6FPR AgonistMixed FPR1/FPRL1 agonist
Compound B1.2NMDA AntagonistSignificant neuroprotective effects
Compound C0.8FPR AgonistInduced chemotaxis in human neutrophils

Mechanism of Action

The mechanism of action of 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Piperidine/Piperazine vs. Azepane : The target compound’s 4-benzylpiperidin-1-yl group differs from azepane (7-membered ring) in , which may alter conformational flexibility and receptor interactions .
  • Fluorophenyl vs.

Substituent Effects on Pharmacological Activity

Piperidine/Piperazine Modifications

  • 4-(4-Chlorophenyl)piperazin-1-yl () : Chlorine enhances electrophilicity, favoring interactions with serotonin/dopamine receptors in antipsychotic candidates .
  • 4-(4-Hydroxyphenyl)piperazin-1-yl () : Hydroxyl groups improve solubility but may reduce metabolic stability due to susceptibility to glucuronidation .

Aromatic Ring Substitutions

  • 4-Fluoro-2-Methoxyphenyl (Target): Fluorine reduces metabolic degradation, while methoxy enhances hydrogen-bonding capacity, as observed in COX-2 inhibitors (e.g., 2-(3,4-difluorophenyl)-pyridazinone in ) .
  • 4-Methylsulfanylphenyl (): The methylsulfanyl group increases lipophilicity, correlating with enhanced antifungal activity in pyridazinones .

Pharmacological Potential

  • Neuroactive Potential: Benzylpiperidine moieties are common in acetylcholinesterase inhibitors (e.g., donepezil analogs) .
  • Anticancer Activity: Fluorinated pyridazinones in exhibit cytotoxicity via topoisomerase inhibition, suggesting similar mechanisms for the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Utilize a multi-step synthesis approach involving nucleophilic substitution and coupling reactions. For example, describes a similar pyridine derivative synthesized via alkylation of piperidine intermediates under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 2 : Optimize yields by controlling temperature (e.g., 0–5°C for exothermic steps) and using catalysts like triethylamine for deprotonation.
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>99%) via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structure using a diffractometer (e.g., STOE IPDS 2) to determine bond lengths, angles, and packing motifs. reports triclinic crystal systems (space group P1, a = 8.9168 Å, b = 10.7106 Å) for a related pyridazinone .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., piperidinyl protons at δ 2.5–3.5 ppm).

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational molecular geometry data?

  • Methodology :

  • Data Reconciliation : Compare experimental X-ray data (e.g., α = 73.489°, β = 71.309° from ) with DFT-optimized structures (B3LYP/6-311++G** basis set).
  • Root Cause Analysis : Discrepancies may arise from crystal packing forces or solvent effects. Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking).

Q. How can the compound’s solubility and stability be enhanced for in vitro assays?

  • Methodology :

  • Co-solvent Systems : Use DMSO:water mixtures (e.g., 10% v/v) to improve aqueous solubility. Monitor stability via LC-MS over 24–72 hours (pH 7.4 PBS, 37°C).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the piperidinyl or benzyl moieties, as seen in ’s fluorobenzisoxazole derivatives .

Q. What advanced analytical methods detect trace impurities in bulk samples?

  • Methodology :

  • HPLC-MS/MS : Employ a C18 column (3.5 µm, 150 × 4.6 mm) with gradient elution (0.1% formic acid in acetonitrile/water). Detect impurities at levels <0.1% (LOQ = 0.05 µg/mL).
  • Reference Standards : Use certified impurities (e.g., ’s triazolopyridinone derivatives) for spike-and-recovery validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

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